molecular formula C16H12F2N2OS B2731211 3-(2,4-difluorophenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea CAS No. 1025229-82-6

3-(2,4-difluorophenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea

Cat. No.: B2731211
CAS No.: 1025229-82-6
M. Wt: 318.34
InChI Key: UUZARPNCOAFDCT-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-difluorophenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of difluorophenyl and phenylprop-2-enamide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-difluorophenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea typically involves the reaction of 2,4-difluoroaniline with thioxomethyl compounds under controlled conditions. The reaction is carried out in an anhydrous environment using solvents like tetrahydrofuran (THF) and catalysts such as thionyl chloride (SOCl2). The process involves refluxing the mixture for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-difluorophenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(2,4-difluorophenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-difluorophenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-((4-methoxybenzyl)amino)-2-thioxoacetamide
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide
  • 2-Amino-4-(2,4-difluorophenyl)thiazole

Uniqueness

3-(2,4-difluorophenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

3-(2,4-Difluorophenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thiourea compounds are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with an appropriate isothiocyanate or thioketone under controlled conditions. The resulting compound can be purified through recrystallization or chromatography.

Biological Activity Overview

Thiourea derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Inhibitory effects on cancer cell proliferation.
  • Anti-inflammatory : Reduction of inflammatory markers and symptoms.
  • Antioxidant : Scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

Research indicates that thiourea derivatives can inhibit the growth of pathogenic bacteria. A study highlighted the antibacterial activity of a series of thiourea compounds, demonstrating that modifications in the structure can enhance efficacy against specific bacterial strains .

Anticancer Properties

Thiourea derivatives have shown promising anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines, revealing IC50 values ranging from 1.5 µM to 20 µM . These compounds may target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling.

Anti-inflammatory Effects

Studies have demonstrated that thiourea derivatives can significantly reduce inflammation in animal models. For example, one study evaluated the anti-inflammatory effects of a related thiourea compound in mice and found a substantial decrease in nociceptive responses compared to controls . This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of thiourea derivatives has been assessed using various assays. One derivative exhibited strong reducing potential against ABTS and DPPH free radicals, with IC50 values indicating significant antioxidant activity . This property may contribute to their protective effects against oxidative stress-related diseases.

Case Studies

Study Objective Findings
Study on antibacterial activityEvaluate the efficacy against pathogenic bacteriaShowed significant inhibition of bacterial growth with varying structural modifications enhancing activity .
Anticancer evaluationTest against human leukemia cell linesIC50 values as low as 1.50 µM were observed, indicating potent anticancer effects .
Anti-inflammatory assessmentInvestigate effects on inflammation in miceDemonstrated reduced nociceptive responses compared to NSAIDs like aspirin .

The biological activity of this compound is attributed to its ability to form hydrogen bonds with target proteins and enzymes. This interaction can modulate enzyme activity or receptor binding, leading to the observed biological effects. The precise molecular targets remain an area for further research.

Properties

IUPAC Name

(E)-N-[(2,4-difluorophenyl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c17-12-7-8-14(13(18)10-12)19-16(22)20-15(21)9-6-11-4-2-1-3-5-11/h1-10H,(H2,19,20,21,22)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZARPNCOAFDCT-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.